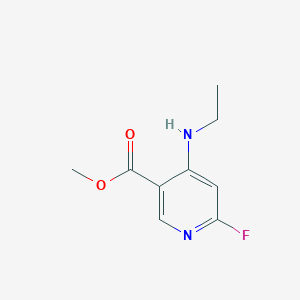

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate

Description

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate (CAS: 2187435-18-1) is a pyridine derivative with the molecular formula C₉H₁₁FN₂O₂ and a molecular weight of 198.20 g/mol . This compound features a fluorine atom at position 6 and an ethylamino group at position 4 of the pyridine ring, with a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-3-11-7-4-8(10)12-5-6(7)9(13)14-2/h4-5H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMWGRISOMANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence the metabolic pathways of other substances.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets. This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, leading to its accumulation in certain tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can significantly impact its activity and function within the cell.

Biological Activity

Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate, identified by its CAS number 2187435-18-1, is a fluorinated pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with a fluorine atom at the 6-position and an ethylamino group at the 4-position. The molecular formula is with a molecular weight of approximately 198.19 g/mol. Its unique structural attributes contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.19 g/mol |

| CAS Number | 2187435-18-1 |

| Purity | Variable (dependent on supplier) |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to various enzymes and receptors, while the ethylamino group facilitates hydrogen bonding interactions. This dual functionality allows the compound to modulate biochemical pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction processes.

- Modulation of Gene Expression : By interacting with transcription factors, it may alter gene expression profiles.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against several bacterial strains, making it a candidate for further development in antibiotic therapies.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Ethylamino Group | Enhances binding affinity |

| Fluorine Atom | Increases lipophilicity and receptor interaction |

| Carboxylate Functionality | Influences solubility and stability |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of Methyl 4-(ethylamino)-6-fluoropyridine-3-carboxylate are compared below with key analogues, focusing on substituent positions, molecular properties, and synthesis data.

Positional Isomers and Functional Group Variations

Table 1: Comparative Overview of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Purity/Yield | CAS Number |

|---|---|---|---|---|---|

| This compound | C₉H₁₁FN₂O₂ | 198.20 | 4-(ethylamino), 6-F, 3-COOCH₃ | 95% | 2187435-18-1 |

| Methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate | C₉H₁₁FN₂O₂ | 198.20 | 6-(ethylamino), 2-F, 3-COOCH₃ | 95% | 210697-18-0 |

| Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate | C₁₅H₁₅FN₂O₃ | 290.30 | 4-(4-MeO-benzylamino), 6-F, 3-COOCH₃ | - | 2187435-47-6 |

| Methyl 1-ethyl-2-oxopyridine-4-carboxylate | C₉H₁₁NO₃ | 181.19 | 1-ethyl, 2-oxo, 4-COOCH₃ | 98% | 1638771-76-2 |

Key Observations:

Positional Isomerism: The compound and its isomer, Methyl 6-(ethylamino)-2-fluoropyridine-3-carboxylate (CAS: 210697-18-0), share identical molecular formulas but differ in substituent positions. The shift of the ethylamino group from position 4 to 6 and fluorine from 6 to 2 alters electronic effects on the pyridine ring.

Steric and Electronic Modifications: Methyl 4-(4-methoxybenzylamino)-6-fluoropyridine-3-carboxylate (CAS: 2187435-47-6) replaces the ethylamino group with a bulkier 4-methoxybenzylamino substituent. This modification increases molecular weight (290.30 vs.

Functional Group Diversity: Methyl 1-ethyl-2-oxopyridine-4-carboxylate (CAS: 1638771-76-2) lacks the fluorine and amino groups but includes a 2-oxo moiety. The oxo group enhances hydrogen-bonding capacity, which may improve solubility or alter metabolic stability in vivo .

Implications for Research and Development

- Medicinal Chemistry: Fluorine and amino groups are critical in drug design for modulating bioavailability and target engagement.

- Material Science : Derivatives with methoxybenzyl groups (e.g., CAS: 2187435-47-6) may serve as ligands in catalysis due to their electron-rich aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.